Myosmine is a natural product found in Duboisia hopwoodii, Nicotiana tabacum, and Euglena gracilis with data available.
Myosmine
CAS No.: 532-12-7
Cat. No.: VC21349372
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 532-12-7 |
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Molecular Formula | C9H10N2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine |
Standard InChI | InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 |
Standard InChI Key | DPNGWXJMIILTBS-UHFFFAOYSA-N |
SMILES | C1CC(=NC1)C2=CN=CC=C2 |
Canonical SMILES | C1CC(=NC1)C2=CN=CC=C2 |
Melting Point | 40.5 - 42 °C |
Chemical Structure and Properties
Molecular Characteristics
Myosmine is an achiral compound with the molecular formula C9H10N2 and a molecular weight of 146.1891 g/mol . The structure features a pyridine ring connected to a 1-pyrroline group, creating its distinctive chemical arrangement. Myosmine has no optical activity and contains no defined stereocenters or E/Z centers .
Chemical Identifiers
The compound can be identified through various systematic identifiers that facilitate its recognition in chemical databases and research literature. The standardized chemical notations include:
Identifier Type | Value |
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SMILES | C1CN=C(C1)C2=CN=CC=C2 |
InChIKey | DPNGWXJMIILTBS-UHFFFAOYSA-N |
CAS Number | 532-12-7 |
Natural Occurrence and Distribution
Presence in Tobacco
Myosmine is classified as a minor tobacco alkaloid, occurring naturally in tobacco plants (Nicotiana species) alongside other well-known alkaloids such as nicotine . In tobacco products, myosmine can be detected through specialized analytical techniques including gas chromatography and mass spectrometry .
Environmental Considerations
The widespread distribution of myosmine in foods raises important questions about environmental exposure pathways and potential public health implications. The presence of this compound in diverse food sources suggests complex bioaccumulation mechanisms that merit further investigation to understand environmental distribution patterns .
Pharmacology and Biological Activity
Molecular Targets
Myosmine interacts with several biological targets, as identified through pharmacological studies. The compound has demonstrated measurable binding affinities and inhibitory effects on specific molecular targets:
Target ID | Pharmacological Effect | Potency |
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CHEMBL1978 | Inhibition | 33.0 μM [IC50] |
CHEMBL3301382 | Binding | 3.3 μM [Ki] |
CHEMBL5282 | Interaction | Not specified |
WP408 | Interaction | Not specified |
These interactions suggest potential mechanisms through which myosmine may exert its biological effects in vivo .
Metabolic Interactions
Myosmine has been identified as an inhibitor of human cytochrome P-450 2A6, suggesting potential drug-drug or drug-food interactions when consumed alongside medications metabolized by this enzyme pathway . This inhibitory activity places myosmine alongside other nicotine-related alkaloids that can interfere with xenobiotic metabolism, potentially altering the pharmacokinetics of medications .
Toxicology and Genotoxicity
Concentration-Response Relationships
Detailed studies have characterized the relationship between myosmine concentration and observed genotoxic effects. One hour of incubation with myosmine at concentrations ranging from 0 to 50 mM induced a dose-dependent increase in DNA migration in human lymphocytes, with Olive tail moment (OTM) values increasing from 1.29 ± 0.13 to 18.25 ± 1.59 . Similar effects were observed in nasal mucosal cells, with OTM values increasing from 1.17 ± 0.12 to 21.67 ± 2.97 after exposure to myosmine concentrations between 0 and 100 mM .
Time-Dependent DNA Damage
Research has also demonstrated that myosmine's genotoxic effects increase with prolonged exposure. A significant time-dependent increase in DNA migration was observed in human lymphocytes exposed to 10 mM myosmine for 1, 3, 6, and 24 hours, with OTM values rising from 3.45 ± 0.43 to 57.77 ± 8.24 . This time-dependency suggests cumulative genotoxic effects with continued exposure .
Metabolism and Disposition
Tissue Distribution
Studies using quantitative whole-body autoradiography in Long-Evans rats after intravenous administration have provided insights into myosmine's tissue distribution patterns . This research helps establish which organs and tissues may be particularly exposed to myosmine and its metabolites following systemic absorption .
Excretion Patterns
The excretion of myosmine has been investigated following administration to experimental animals, providing information on elimination routes and kinetics . Understanding excretion patterns is crucial for establishing the potential for bioaccumulation and determining appropriate dosing regimens for experimental studies .
Analytical Detection Methods
Chromatographic Techniques
Multiple analytical approaches have been developed to detect and quantify myosmine in various matrices. Gas chromatography coupled with mass spectrometry represents a common technique, with specialized methods such as megabore capillary gas chromatography enabling fast analysis of nicotine-related alkaloids including myosmine in tobacco and cigarette smoke .
Electrophoretic Methods
Innovative electrophoretic techniques have also been applied to myosmine analysis. These include:
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Cation-selective exhaustive injection sweeping microemulsion electrokinetic chromatography
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Sequential preconcentration by coupling field amplified sample injection with pseudo isotachophoresis-acid stacking
Mass Spectrometry Applications
Myosmine and related compounds have been characterized using various mass spectrometry approaches, including:
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Electrospray ionization with ion trap mass spectrometry
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Quadrupole time-of-flight mass spectrometry
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Liquid chromatography/electrospray ionization mass spectrometry
These sophisticated analytical techniques enable sensitive and specific detection of myosmine in complex matrices, facilitating research on its occurrence, metabolism, and biological effects .
Research Applications and Dosing
In Vivo Experimental Protocols
In animal studies, specific dosing regimens have been established for myosmine administration. Doses ranging from 10-50 mg/kg have been used to investigate effects on locomotor activity in rats, producing time- and dose-dependent patterns . More specific protocols have employed a single intraperitoneal injection of 19 mg/kg or an oral dose of 190 mg/kg administered by gavage in Wistar rats .
In Vitro Experimental Designs
For in vitro genotoxicity studies, researchers have utilized myosmine concentrations ranging from 5 to 100 mM, depending on the cell type and experimental endpoint . These concentration ranges have been established to demonstrate dose-response relationships while maintaining cell viability for analysis .
Experimental Considerations
When designing experiments with myosmine, researchers must consider several factors including:
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Appropriate dose selection based on experimental aims
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Administration route (intraperitoneal, oral, or other)
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Duration of exposure (acute versus chronic)
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Appropriate control groups
Health Implications and Risk Assessment
Cancer Risk Considerations
The nitrosation of dietary myosmine has been identified as a potential risk factor for human cancer development . This chemical transformation can produce reactive intermediates capable of forming DNA adducts, potentially initiating carcinogenesis. A 2002 study specifically examined this risk pathway, suggesting a link between myosmine exposure and cancer risk .
Specific Cancer Types
Research has investigated genotoxic effects of myosmine in a human esophageal adenocarcinoma cell line, suggesting potential relevance to esophageal cancer development . The formation and repair of tobacco carcinogen-derived bulky DNA adducts has also been studied in relation to myosmine exposure, indicating potential connections to tobacco-associated malignancies .
Risk Assessment Challenges
Assessing the human health risks associated with myosmine exposure presents several challenges, including:
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Widespread occurrence in diverse food sources
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Variable exposure levels across different populations
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Potential interactions with other dietary or environmental exposures
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Limited human data on absorption, distribution, metabolism, and excretion
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Incomplete understanding of dose-response relationships in humans
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